![molecular formula C17H20FN5O2S2 B2406243 2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide CAS No. 898436-64-1](/img/structure/B2406243.png)
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H20FN5O2S2 and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : Compounds similar to 2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide have been evaluated for their antimicrobial properties. For instance, derivatives of thiazolidinone and thiophene, which share structural similarities with the chemical , have shown promising antimicrobial activities (Gouda, Berghot, Shoeib, & Khalil, 2010).
Anticancer Potential
- Cytotoxic Activity Against Cancer Cell Lines : Certain sulfonamide derivatives structurally related to this compound have been synthesized and tested for their anticancer activity. For example, derivatives have been evaluated against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, with some showing potent inhibitory effects (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Neuroprotective and Antitumor Activities
- Neuroprotective and Antitumor Activities : Derivatives of 1,3,4-thiadiazole have been found to exhibit neuroprotective and anticancer activities. Specifically, studies have indicated that these derivatives can inhibit the proliferation of tumor cells and have a trophic effect in neuronal cell cultures without affecting the viability of normal cells (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Other Biological Activities
Various Biological Activities : Research has shown that compounds with a thiadiazole structure have multiple biological activities. This includes potential uses as antimicrobial agents and in the synthesis of various heterocyclic compounds (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Molecular Modeling and Anticancer Screening : Some analogs of thiadiazole compounds have undergone molecular modeling and anticancer screening, revealing potent cytotoxic results against breast cancer (Abu-Melha, 2021).
Antimicrobial and Antifungal Activities : New series of compounds with a thiadiazole structure have been synthesized and shown potential as antimicrobial and antifungal agents (Baviskar, Khadabadi, & Deore, 2013).
Pharmacological Evaluation : Studies have focused on the synthesis and pharmacological evaluation of thiadiazole derivatives, investigating their potential as drug-like small molecules with anticancer properties (Yushyn, Holota, & Lesyk, 2022).
Crystal Structure Analysis : Crystal structure analysis of compounds similar to the one helps in understanding their molecular configuration, which is crucial for their potential use in medical applications (Cai, Xie, Yan, Zhao, & Li, 2009).
Synthesis and Characterization : The synthesis and characterization of thiadiazole derivatives have been an area of interest, providing insights into the potential applications of these compounds in medicinal chemistry (Saravanan, Namitharan, & Muthusubramanian, 2008).
Metabolic Stability Improvements : Research has also focused on modifying thiadiazole derivatives to improve their metabolic stability, which is important for developing effective pharmacological agents (Stec, Andrews, Booker, Caenepeel, Freeman, Jiang, Liao, McCarter, Mullady, San Miguel, Subramanian, Tamayo, Wang, Yang, Zalameda, Zhang, Hughes, & Norman, 2011).
Propriétés
IUPAC Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2S2/c18-11-5-4-8-13(9-11)19-14(24)10-26-17-23-22-16(27-17)21-15(25)20-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,19,24)(H2,20,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPAOOHXUTWZMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

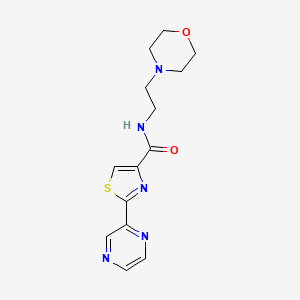


![7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2406164.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide](/img/structure/B2406166.png)
![{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2406168.png)
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,6Ar,6bS,8aS,12aS,14bR)-4-formyl-2-hydroxy-4,6a,6b,14b-tetramethyl-11-methylidene-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2406169.png)
![ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate](/img/structure/B2406170.png)
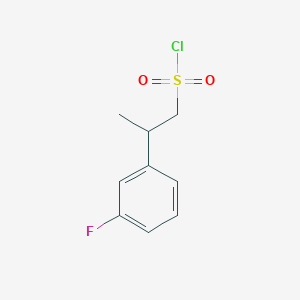
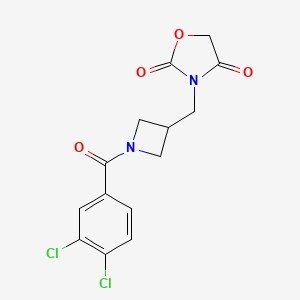
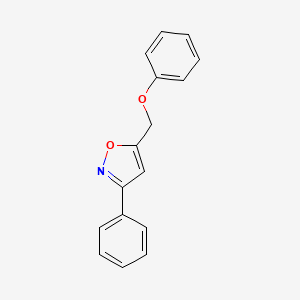
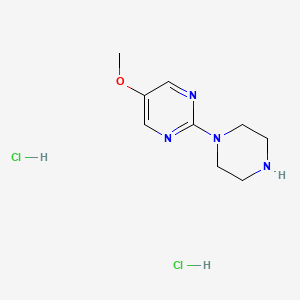

![(Z)-methyl 2-(6-fluoro-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406182.png)